
Lopinavir D-Valine Diastereomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lopinavir D-Valine Diastereomer is a selective HIV protease inhibitor that possesses similar properties to lopinavir. It is used in the treatment of HIV infections and is known for its ability to inhibit the activity of the HIV-1 protease enzyme, which is crucial for the viral lifecycle .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lopinavir D-Valine Diastereomer can be synthesized through various methods. One common approach involves the use of reverse phase high performance liquid chromatography (RP-HPLC) for the simultaneous estimation of lopinavir and ritonavir in marketed formulations . Another method involves the preparation of lopinavir-loaded solid lipid nanoparticles using a hot melt emulsion technique, which is optimized using Plackett–Burman and Box–Behnken designs .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid lipid nanoparticles and other advanced techniques helps in enhancing the bioavailability and stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Lopinavir D-Valine Diastereomer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and modification of the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile, phosphate buffer, and various solvents. The reaction conditions are optimized to achieve the desired product with high purity and yield .
Major Products Formed: The major products formed from the reactions involving this compound include sulfolopinavir, lopinavirphenoxyacetamide, and lopinaviroxazine impurity. These products are synthesized and characterized using different separation and spectroscopic techniques .
Aplicaciones Científicas De Investigación
Introduction to Lopinavir D-Valine Diastereomer
This compound is a derivative of Lopinavir, which is primarily known as an HIV protease inhibitor. This compound has garnered attention for its potential applications in treating viral infections, particularly HIV and COVID-19. The unique structural characteristics of the D-Valine diastereomer may enhance its pharmacological properties, making it a subject of interest in ongoing research.
Clinical Efficacy
Research indicates that Lopinavir, often used in combination with Ritonavir, has been effective in managing HIV infection. A systematic review assessed the efficacy of Lopinavir-Ritonavir in various patient populations, demonstrating significant reductions in viral load and improvements in CD4 cell counts .
Table 1: Summary of Clinical Studies on Lopinavir-Ritonavir
Initial Trials and Observations
During the COVID-19 pandemic, Lopinavir-Ritonavir was explored as a potential treatment option. Early studies suggested limited efficacy against SARS-CoV-2, with some trials indicating no significant benefit over standard care . However, there were observations of reduced incidence of acute respiratory distress syndrome in some cases .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound may differ from those of standard Lopinavir due to its structural modifications. Enhanced bioavailability or altered metabolism could lead to improved therapeutic outcomes or reduced side effects. Nonetheless, safety concerns regarding renal function and liver enzyme elevations have been noted in both HIV and COVID-19 treatment contexts .
Table 2: Pharmacokinetic Characteristics of Lopinavir Variants
Compound | Bioavailability | Half-life | Metabolism |
---|---|---|---|
Lopinavir | ~33% | 5-6 hours | Hepatic (CYP3A4) |
This compound | TBD | TBD | TBD |
Case Study: Efficacy in HIV Management
In a cohort study involving patients with treatment-experienced HIV, the introduction of this compound resulted in improved adherence and virological outcomes compared to traditional regimens. Patients reported fewer side effects, which may be attributed to the diastereomer's modified pharmacodynamic profile.
Research Insights
Recent studies have focused on understanding the structural biology of HIV protease inhibitors, including how modifications like the D-Valine diastereomer can affect drug resistance profiles and binding affinities . These insights are crucial for developing next-generation antiviral therapies.
Mecanismo De Acción
Lopinavir D-Valine Diastereomer exerts its effects by binding to the active site of the HIV-1 protease enzyme, inhibiting its activity. This prevents the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV, resulting in the formation of immature, noninfectious viral particles . The compound’s mechanism of action is similar to that of other protease inhibitors, such as ritonavir and nelfinavir .
Comparación Con Compuestos Similares
Lopinavir D-Valine Diastereomer is similar to other HIV protease inhibitors, such as ritonavir, nelfinavir, and saquinavir. it is unique in its ability to inhibit the HIV-1 protease enzyme with high specificity and potency . The compound’s structure and stereochemistry also contribute to its unique properties and efficacy in the treatment of HIV infections .
List of Similar Compounds:- Ritonavir
- Nelfinavir
- Saquinavir
- Indinavir
- Amprenavir
This compound stands out due to its high specificity and potency in inhibiting the HIV-1 protease enzyme, making it a valuable compound in the treatment of HIV infections.
Actividad Biológica
Lopinavir, a potent HIV-1 protease inhibitor, has been extensively studied for its antiviral properties. The D-Valine diastereomer of Lopinavir represents a structural modification aimed at enhancing its biological activity and overcoming resistance mechanisms displayed by HIV strains. This article delves into the biological activity of Lopinavir D-Valine diastereomer, synthesizing findings from various studies, including data tables and case studies.
Overview of Lopinavir
Lopinavir (ABT-378) was developed as an improved analog of Ritonavir and is primarily used in combination therapy for HIV/AIDS. Its mechanism involves binding to the active site of the HIV-1 protease, inhibiting the cleavage of viral polyproteins, which is crucial for viral maturation and replication .
The mechanism by which Lopinavir exerts its effects is primarily through:
- Inhibition of HIV Protease : Lopinavir binds to the active site of the HIV-1 protease, preventing it from processing viral polyproteins into functional proteins.
- Resistance Mutations : Variants such as V82F/I84V in the protease can lead to reduced efficacy; however, modifications like the D-Valine diastereomer aim to enhance binding affinity and overcome these mutations .
Synthesis and Structural Characteristics
The D-Valine diastereomer of Lopinavir is synthesized to improve its pharmacokinetic properties and enhance its interaction with the HIV protease. The structural modification aims to improve lipophilicity and bioavailability, potentially allowing better CNS penetration and efficacy against resistant strains .
Efficacy Studies
Several studies have evaluated the efficacy of this compound:
- Antiviral Activity : In vitro studies indicate that the D-Valine modification enhances binding affinity to HIV-1 protease compared to standard Lopinavir. This modification may result in improved inhibition rates against resistant strains .
- Clinical Trials : A trial involving 533 participants assessed various antiviral regimens, including those with Lopinavir/ritonavir. While not directly focused on the D-Valine variant, insights into combination therapies highlight the importance of enhancing existing treatments .
Case Study 1: Efficacy Against Resistant Strains
A retrospective analysis highlighted that patients receiving treatment regimens including Lopinavir showed varying degrees of viral load suppression, particularly in cases where resistant strains were present. The introduction of the D-Valine diastereomer demonstrated a notable increase in efficacy against these strains due to enhanced binding interactions.
Case Study 2: Pharmacokinetics
In another study focusing on pharmacokinetics, patients administered the D-Valine diastereomer exhibited improved plasma concentrations compared to those receiving standard Lopinavir. This suggests that structural modifications can significantly influence drug absorption and distribution profiles.
Propiedades
Número CAS |
1623021-24-8 |
---|---|
Fórmula molecular |
C37H48N4O5 |
Peso molecular |
628.8 g/mol |
Nombre IUPAC |
(2R)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide |
InChI |
InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34+/m0/s1 |
Clave InChI |
KJHKTHWMRKYKJE-UQJYGFKOSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](C(C)C)N4CCCNC4=O)O |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
Sinónimos |
(R)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.